molecular formula C16H18BrNO3 B2515307 3-(2-bromophenyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)propanamide CAS No. 1798459-25-2

3-(2-bromophenyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)propanamide

Cat. No. B2515307
CAS RN: 1798459-25-2
M. Wt: 352.228
InChI Key: JRYCZJMAPUISLB-UHFFFAOYSA-N
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Description

The compound "3-(2-bromophenyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)propanamide" is a chemical entity that appears to be related to various research areas, including organic synthesis, crystallography, and biological activity studies. The structure suggests the presence of a bromophenyl group, a furan moiety, and a propanamide backbone, which are common in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds often involves the formation of amide bonds and the introduction of functional groups to aromatic systems. For instance, the synthesis of N-substituted propanamides with furan rings has been reported through reactions involving amines and propanoic acid derivatives . Similarly, the synthesis of bromophenyl-containing compounds can involve electrophilic aromatic substitution or coupling reactions, as seen in the preparation of 5-(4-bromophenyl)-3-iodo-2-(4-methylphenyl)furan . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as NMR, FT-IR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction . These techniques provide detailed information about the arrangement of atoms, the geometry of the molecule, and the presence of specific functional groups. The molecular structure is crucial for understanding the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

Compounds with similar structures have been shown to participate in various chemical reactions. For example, the dianions of N-monosubstituted propanamides can react with aldehydes and ketones to form γ-hydroxy amides, which can be further converted to furanones . The presence of a bromophenyl group in the compound suggests potential reactivity in cross-coupling reactions, which are commonly used to create carbon-carbon bonds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of halogen atoms, like bromine, can affect the compound's polarity, boiling point, and solubility. The furan ring can contribute to the compound's aromaticity and reactivity in electrophilic substitution reactions. The amide bond is typically associated with high melting points and the ability to engage in hydrogen bonding, which can affect solubility and crystallinity .

Relevant Case Studies

Case studies involving similar compounds have demonstrated a range of biological activities. For instance, certain N-substituted propanamides have shown root growth-modulatory activity in plants, indicating potential applications in agriculture as herbicides or growth regulators . Additionally, the synthesis and pharmacological studies of related compounds have identified anti-inflammatory activities, suggesting potential therapeutic applications .

Scientific Research Applications

Chemical Synthesis and Reactivity

The research surrounding compounds with structural similarities to 3-(2-bromophenyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)propanamide focuses on their synthesis, chemical reactivity, and potential as intermediates in organic synthesis. For example, indium-mediated allylation of aldehydes, ketones, and sulfonimines with 2-(alkoxy)propenyl bromides produces homoallylic alcohols and sulfonamines, showcasing the utility of bromophenyl and furanyl components in synthesizing complex organic molecules with potential biological activity (Dhanjee & Minehan, 2010).

Photophysical Properties

The effect of solvent polarity on photophysical properties of chalcone derivatives, including compounds with furan components, highlights the significance of furanyl and bromophenyl structures in studying intramolecular charge transfer (ICT) interactions. Such studies are crucial for understanding the electronic properties of organic molecules and their applications in materials science (Kumari et al., 2017).

Catalytic Applications

Indium(III) bromide catalysis offers a route to propargylate heterocycles with high regioselectivity and yield, leveraging the reactivity of bromophenyl groups. This highlights the potential of this compound-like structures in synthesizing heterocyclic compounds, which are of significant interest in pharmaceutical chemistry (Yadav et al., 2007).

Antifungal Activity

Compounds with halogenated phenyl and furan moieties, such as 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones, demonstrate broad-spectrum in vitro activity against yeasts and molds, including fluconazole-resistant strains. This suggests that derivatives of this compound could have applications in developing new antifungal agents (Buchta et al., 2004).

Neurogenesis

Research on aminopropyl carbazole derivatives, structurally related to this compound, has demonstrated their potential to induce neurogenesis by promoting final cell division in neural stem cells. This highlights the therapeutic potential of such compounds in treating neurodegenerative diseases (Shin et al., 2015).

properties

IUPAC Name

3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO3/c1-16(20,14-7-4-10-21-14)11-18-15(19)9-8-12-5-2-3-6-13(12)17/h2-7,10,20H,8-9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYCZJMAPUISLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1=CC=CC=C1Br)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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